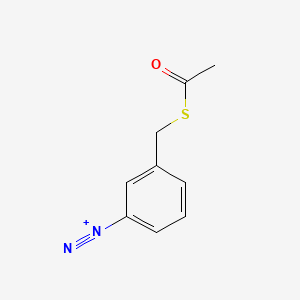
3-(acetylsulfanylmethyl)benzenediazonium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Acetylsulfanylmethyl)benzenediazonium is an organic compound with the molecular formula C9H9N2OS+. It is a diazonium salt, which is a class of compounds known for their versatility in organic synthesis. Diazonium salts are typically used as intermediates in the preparation of various aromatic compounds due to their ability to undergo a wide range of chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(acetylsulfanylmethyl)benzenediazonium typically involves the diazotization of an aromatic amine. The process begins with the reaction of an aromatic amine with nitrous acid at low temperatures (0–5°C) to form the diazonium salt. The general reaction is as follows:
Formation of Nitrous Acid: Sodium nitrite (NaNO2) is reacted with hydrochloric acid (HCl) to form nitrous acid (HNO2).
Diazotization: The aromatic amine is then treated with the freshly prepared nitrous acid to form the diazonium salt.
For this compound, the starting material would be 3-(acetylsulfanylmethyl)aniline, which undergoes diazotization to form the desired diazonium salt.
Industrial Production Methods
In an industrial setting, the production of diazonium salts like this compound is carried out in large reactors with precise control over temperature and pH to ensure high yield and purity. The process involves continuous monitoring and adjustment of reaction conditions to maintain the stability of the diazonium salt, which can be prone to decomposition.
化学反应分析
Types of Reactions
3-(Acetylsulfanylmethyl)benzenediazonium can undergo various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and cyanides. These reactions are often catalyzed by copper(I) salts (Sandmeyer reactions).
Coupling Reactions: The diazonium salt can couple with phenols or aromatic amines to form azo compounds, which are useful in dye synthesis.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aromatic amine.
Common Reagents and Conditions
Sandmeyer Reactions: Copper(I) chloride (CuCl), copper(I) bromide (CuBr), and copper(I) cyanide (CuCN) are commonly used.
Coupling Reactions: Phenols and aromatic amines are used as coupling partners.
Reduction Reactions: Reducing agents such as hypophosphorous acid (H3PO2) are employed.
Major Products Formed
Substitution Products: Aryl halides, phenols, and nitriles.
Coupling Products: Azo compounds.
Reduction Products: Aromatic amines.
科学研究应用
3-(Acetylsulfanylmethyl)benzenediazonium has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various aromatic compounds, including dyes and pharmaceuticals.
Biology: Diazonium salts are used in bioconjugation techniques to label biomolecules.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3-(acetylsulfanylmethyl)benzenediazonium involves the formation of a highly reactive diazonium ion, which can undergo various nucleophilic substitution reactions. The diazonium ion acts as an electrophile, making the aromatic ring available for attack by nucleophiles. This reactivity is harnessed in various synthetic applications to form new carbon-nitrogen, carbon-halogen, and carbon-carbon bonds.
相似化合物的比较
Similar Compounds
Benzenediazonium Chloride: Similar in reactivity but lacks the acetylsulfanylmethyl group.
4-Nitrobenzenediazonium: Contains a nitro group, which affects its reactivity and applications.
2,4-Dinitrobenzenediazonium: Contains two nitro groups, making it more reactive in certain substitution reactions.
Uniqueness
3-(Acetylsulfanylmethyl)benzenediazonium is unique due to the presence of the acetylsulfanylmethyl group, which can influence its reactivity and the types of products formed in its reactions. This functional group can also provide additional sites for further chemical modification, making it a versatile intermediate in organic synthesis.
属性
CAS 编号 |
31766-14-0 |
|---|---|
分子式 |
C9H9N2OS+ |
分子量 |
193.25 g/mol |
IUPAC 名称 |
3-(acetylsulfanylmethyl)benzenediazonium |
InChI |
InChI=1S/C9H9N2OS/c1-7(12)13-6-8-3-2-4-9(5-8)11-10/h2-5H,6H2,1H3/q+1 |
InChI 键 |
CVBUYVJAYGFRHX-UHFFFAOYSA-N |
SMILES |
CC(=O)SCC1=CC(=CC=C1)[N+]#N |
规范 SMILES |
CC(=O)SCC1=CC(=CC=C1)[N+]#N |
Key on ui other cas no. |
31766-14-0 |
同义词 |
alpha-acetylthio-m-toluenediazonium alpha-acetylthiol-3-toluenediazonium |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


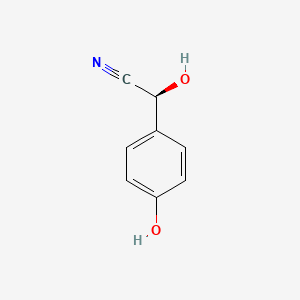

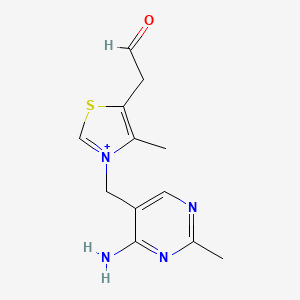
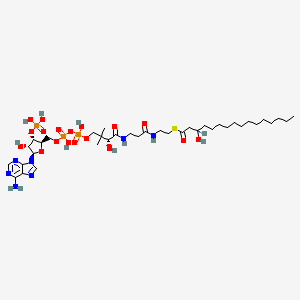
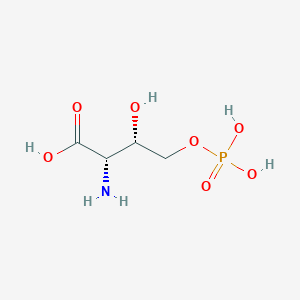
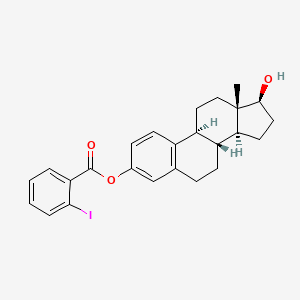
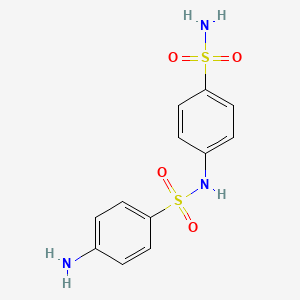
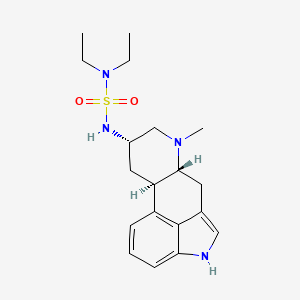
![7-[(7S)-7-amino-5-azaspiro[2.4]heptan-5-yl]-8-chloro-6-fluoro-1-[(2S)-2-fluorocyclopropyl]-4-oxo-quinoline-3-carboxylic acid](/img/structure/B1205885.png)
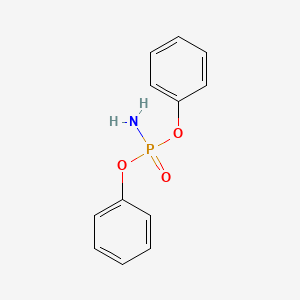

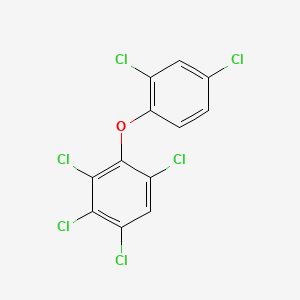
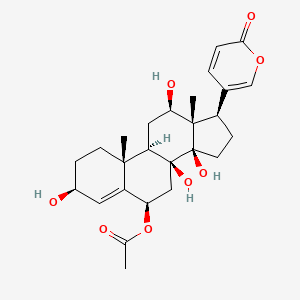
![1-(9H-pyrido[3,4-b]indol-1-yl)ethanone](/img/structure/B1205892.png)
